molecular formula C22H15FN2O4S B306254 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Cat. No. B306254
M. Wt: 422.4 g/mol
InChI Key: WGZOVOKXNKSZTR-PNVGRYOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid, also known as FFA4 agonist, is a chemical compound that has gained significant attention in recent years. It is a potential therapeutic target for the treatment of metabolic disorders, such as type 2 diabetes and obesity.

Mechanism of Action

4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist exerts its pharmacological effects by activating the free fatty acid receptor 4 (4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid), also known as GPR120. 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a G protein-coupled receptor that is expressed in various tissues, including adipose tissue, pancreas, and immune cells. Upon activation by 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist, 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid stimulates the production of intracellular signaling molecules, such as cAMP and Ca2+, leading to downstream effects on glucose and lipid metabolism, insulin sensitivity, and inflammation.
Biochemical and Physiological Effects:
4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist has been shown to have several biochemical and physiological effects. It increases insulin sensitivity by enhancing glucose uptake and utilization in insulin-sensitive tissues, such as skeletal muscle and adipose tissue. 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist also improves lipid metabolism by reducing circulating triglycerides and increasing high-density lipoprotein (HDL) cholesterol levels. Moreover, 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells.

Advantages and Limitations for Lab Experiments

4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist has several advantages for lab experiments. It is a selective and potent agonist for 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid, which allows for specific modulation of 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid signaling pathways. 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist is also stable and soluble in aqueous solutions, which facilitates its use in in vitro and in vivo experiments. However, 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist has some limitations, such as its relatively short half-life and potential off-target effects. These factors need to be considered when designing experiments using 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist.

Future Directions

There are several future directions for research on 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist. One direction is to investigate the effects of 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist on other metabolic pathways, such as mitochondrial function and autophagy. Another direction is to explore the potential of 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist as a therapeutic target for other diseases, such as neurodegenerative disorders and cancer. Moreover, the development of novel 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonists with improved pharmacokinetic properties and reduced off-target effects could lead to more effective treatments for metabolic disorders.

Synthesis Methods

The synthesis of 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist involves several steps, including the preparation of the starting materials, condensation reaction, and purification. The starting materials, such as 3-fluorophenylacetic acid, 4-aminobenzoic acid, and 2-methyl-4-thiazolidinone, are reacted in the presence of a suitable condensing agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), to form the desired product. The reaction mixture is then purified by column chromatography to obtain pure 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist.

Scientific Research Applications

4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose homeostasis, increase insulin sensitivity, and reduce inflammation in animal models of type 2 diabetes and obesity. Moreover, 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist has been demonstrated to regulate lipid metabolism, promote adipocyte differentiation, and modulate immune responses. These findings suggest that 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist could be a promising drug candidate for the treatment of metabolic disorders.

properties

Product Name

4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Molecular Formula

C22H15FN2O4S

Molecular Weight

422.4 g/mol

IUPAC Name

4-[[(5Z)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C22H15FN2O4S/c1-25-20(26)19(30-22(25)24-16-7-5-13(6-8-16)21(27)28)12-17-9-10-18(29-17)14-3-2-4-15(23)11-14/h2-12H,1H3,(H,27,28)/b19-12-,24-22?

InChI Key

WGZOVOKXNKSZTR-PNVGRYOSSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)F)/SC1=NC4=CC=C(C=C4)C(=O)O

SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)F)SC1=NC4=CC=C(C=C4)C(=O)O

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)F)SC1=NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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